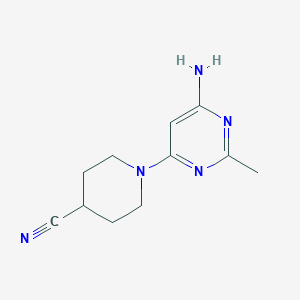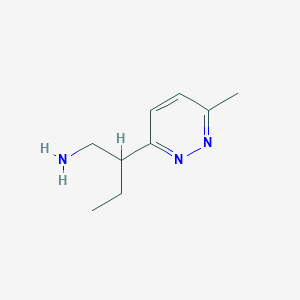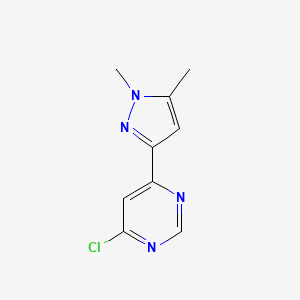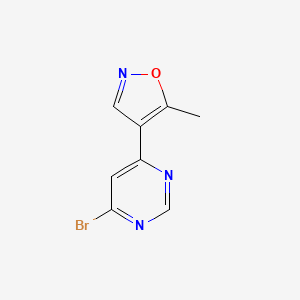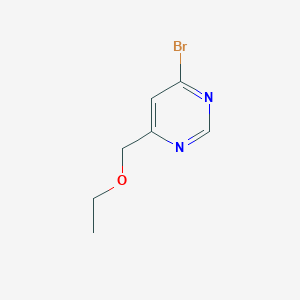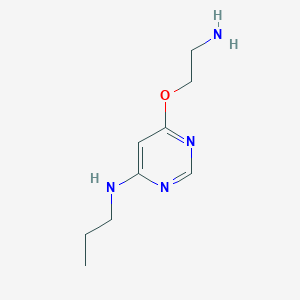
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine
Übersicht
Beschreibung
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .Molecular Structure Analysis
The molecular formula of “2-(2-aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The linear formula is NH2CH2CH2OCH2CH2OH .Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a combustible, colorless to light yellow, thick liquid . It has a fishy odor and is miscible with water .Wissenschaftliche Forschungsanwendungen
Gas Treating
2-(2-Aminoethoxy)ethanol: is primarily used in gas treating processes to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas and refinery streams . This application is critical in ensuring the purity and safety of the gas for subsequent transportation and use.
Electronics Industry
In the electronics industry, this compound serves as a component in stripper solutions. These solutions are used to clean and prepare surfaces during the manufacturing of electronic components, ensuring high-quality end products .
Metalworking
As a coolant and lubricant, 2-(2-Aminoethoxy)ethanol is utilized in metalworking applications. It helps in reducing friction and heat generation during machining, drilling, and milling operations, leading to extended tool life and improved surface finish .
Crop Protection
The compound finds its use in the formulation of crop protection products. It acts as an intermediate in the synthesis of pesticides and herbicides, contributing to effective pest management in agriculture .
Surfactants Production
Surfactants, which are compounds that lower the surface tension between two liquids or a liquid and a solid, are another application area2-(2-Aminoethoxy)ethanol is used in the production of these surfactants, which have various uses including detergents, emulsifiers, and dispersants .
Colorants and Dyes
In the field of colorants and dyes, this compound is employed as an intermediate. It helps in the production of colorants that are used in textiles, inks, and coatings, providing stability and desired properties to the final products .
Quantum Dot Conjugation
Research indicates that 2-(2-Aminoethoxy)ethanol can be used to create quantum dot-conjugated lipids. These are applied in high-speed tracking experiments on cell surfaces, which is a cutting-edge application in the field of bioimaging .
Synthesis of Complex Molecules
Finally, 2-(2-Aminoethoxy)ethanol is a versatile intermediate in organic synthesis. It can be used to create complex molecules for pharmaceuticals, polymers, and other advanced materials, showcasing its importance in chemical research and development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-4-11-8-6-9(13-7-12-8)14-5-3-10/h6-7H,2-5,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPUQAIUXSQNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
